3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrophenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl groups can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-nitrophenyl)-N’-[(E)-1-(2-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The unique positioning of the nitrophenyl groups in 3-(3-nitrophenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide allows for specific interactions that are not possible with other isomers. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H14N6O5 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14N6O5/c1-11(12-4-2-6-14(8-12)23(26)27)19-22-18(25)17-10-16(20-21-17)13-5-3-7-15(9-13)24(28)29/h2-10H,1H3,(H,20,21)(H,22,25)/b19-11+ |
InChI Key |
FRISPOGIIQOEPD-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.